1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride

Übersicht

Beschreibung

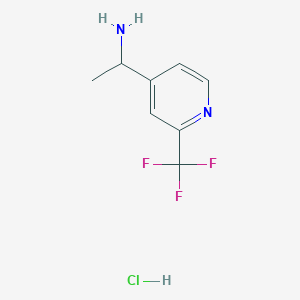

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride (CAS: 1951440-08-6) is a fluorinated pyridine derivative with a molecular formula of C₈H₁₀ClF₃N₂ and a molecular weight of 226.63 g/mol . Structurally, it features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and an ethylamine (-CH₂CH₂NH₂) group at the 4-position, forming a hydrochloride salt to enhance solubility and stability. Key properties include:

Biologische Aktivität

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a pyridine ring with a trifluoromethyl group, which enhances its lipophilicity and potential for biological interactions.

- Molecular Formula : C8H9ClF3N

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound is known to bind to specific receptors, potentially acting as an agonist or antagonist, thereby modulating various signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, such as kinases or phosphatases, leading to altered cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Case Study : A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Neuroprotective Effects

This compound has also shown promise in neuroprotection:

- Study Findings : In models of neurodegenerative diseases, the compound demonstrated the ability to inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease. This inhibition enhances acetylcholine levels, improving cognitive function .

Pharmacological Profile

The pharmacological profile of this compound indicates several therapeutic potentials:

- Antimicrobial Activity : Preliminary data suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bacteriostatic |

| S. aureus | 16 µg/mL | Bactericidal |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound:

- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances lipophilicity and receptor binding affinity.

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties:

| Compound Name | Activity | Unique Feature |

|---|---|---|

| 1-(2-Methylpyridin-4-yl)ethanamine | Moderate anticancer | Lacks trifluoromethyl group |

| 1-(4-Fluorophenyl)ethanamine | Neuroprotective | Different aromatic substitution |

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyridine ring undergoes oxidation to form N-oxides under controlled conditions. This reaction typically employs hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents. For example:

-

Reagent : 30% H₂O₂ in acetic acid

-

Temperature : 60°C for 6 hours

-

Yield : ~85% (isolated as crystalline solid)

Reduction Reactions

The ethanamine moiety can be reduced to form saturated derivatives:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the amine to a secondary amine or piperidine derivative.

-

Selectivity : Reduction of the pyridine ring is suppressed due to electron-withdrawing effects of the trifluoromethyl group.

Alkylation and Acylation

The primary amine participates in nucleophilic substitution and condensation reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

-

Example : Reaction with methyl iodide yields N-methylated derivatives with >90% efficiency .

Acylation

-

Reagents : Acetyl chloride or anhydrides in dichloromethane.

-

Conditions : Room temperature, 2–4 hours.

Nucleophilic Substitution

The pyridine ring’s 4-position ethanamine group facilitates substitution reactions:

-

Halogenation : Direct chlorination with SOCl₂ yields chloro-pyridine derivatives.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst .

Condensation Reactions

The compound forms Schiff bases and urea derivatives:

Synthetic Routes and Characterization

Key synthesis steps and analytical data:

Spectroscopic Data

Biological Activity

Derivatives show notable bioactivity:

| Derivative | Target | IC₅₀ (μM) |

|---|---|---|

| Urea analogue | B. subtilis Sfp-PPTase | 1.2 |

| Thiourea analogue | Same target | 3.8 |

Stability and Reactivity Trends

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases.

This compound’s versatility in forming derivatives with tailored properties makes it valuable in medicinal chemistry and materials science .

Q & A

Q. What are the recommended synthetic routes for 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride?

Basic Research Question

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves functionalizing the pyridine ring at the 4-position. For example, 2-chloro-4-(chloromethyl)pyridine hydrochloride (a structural analog) is used as a precursor in alkylation reactions to introduce amine groups . Another method involves reductive amination of ketones or aldehydes with ammonia or primary amines under hydrogenation conditions. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is often employed to reduce intermediate imines to amines, followed by HCl salt formation .

Q. How can researchers resolve contradictions in NMR data for this compound?

Advanced Research Question

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from residual solvents, hygroscopicity, or tautomerism. Key steps:

- Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to avoid interference.

- Dry the compound rigorously (e.g., under vacuum with P2O5) to eliminate water, which can broaden peaks .

- Compare experimental data with computational predictions (DFT-based NMR simulations) to confirm assignments .

- Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out impurities .

Q. What analytical techniques are critical for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR to confirm the pyridine ring substitution pattern and trifluoromethyl group integration.

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion verification (e.g., [M+H]+ at m/z 235.1).

- HPLC : Reverse-phase chromatography (e.g., 95:5 water:acetonitrile) to assess purity (>98%) .

- Elemental Analysis : Validate chloride content via titration or ion chromatography .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

Advanced Research Question

The electron-withdrawing trifluoromethyl group enhances hydrolytic stability of the pyridine ring but may increase susceptibility to photodegradation. Stability studies should:

- Use accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Avoid prolonged exposure to UV light (store in amber glass under inert gas).

- Buffer solutions (pH 1–13) can identify degradation pathways (e.g., amine dealkylation at acidic pH) .

Q. What pharmacological targets are plausible for this compound?

Advanced Research Question

The pyridine-ethylamine scaffold is structurally analogous to CNS-active compounds (e.g., WY-X3, a serotonin/norepinephrine reuptake inhibitor) . Potential applications:

- Neuropharmacology : Screen for monoamine transporter inhibition (e.g., SERT, NET) using radioligand binding assays.

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms via fluorescence-based assays .

Q. How can researchers optimize recrystallization to improve purity?

Basic Research Question

Recrystallization in ethanol/water (7:3 v/v) is effective. Steps:

- Dissolve the crude product in hot ethanol.

- Slowly add water until cloudiness appears, then cool to 4°C.

- Filter and wash with cold diethyl ether to remove residual solvents.

- Confirm crystal structure via X-ray diffraction (if single crystals form) .

Q. What safety protocols are essential for handling this hydrochloride salt?

Basic Research Question

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particles.

- In case of exposure, rinse with copious water and consult safety data sheets (e.g., GHS 1.1 guidelines) .

Q. How can computational modeling guide the design of derivatives?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like 5-HT3 receptors (PDB: 4PIR).

- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with logP and bioavailability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR/IR spectra .

Q. What strategies are effective for impurity profiling?

Advanced Research Question

- LC-MS/MS : Identify trace impurities (e.g., unreacted 2-(trifluoromethyl)pyridine) using a QTOF instrument.

- Reference Standards : Compare retention times with certified impurities (e.g., EP/JP standards for related hydrochlorides) .

- Forced Degradation : Expose to heat, light, or oxidants (H2O2) to simulate degradation pathways .

Q. Why does regioselectivity favor substitution at the pyridine 4-position?

Advanced Research Question

The electron-deficient pyridine ring directs electrophilic substitution to the 4-position due to:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related trifluoromethylpyridine derivatives, focusing on substituent positions, fluorine content, amine chain length, and salt forms. Key distinctions in physicochemical properties, biological activity, and synthetic accessibility are highlighted below.

Structural and Functional Comparisons

Table 1: Key Properties of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine Hydrochloride and Analogs

Key Differences and Implications

Enantiomeric forms (e.g., R/S-configurations) show divergent biological activities; for example, (R)-enantiomers may exhibit higher affinity for CNS targets due to spatial compatibility with chiral binding pockets .

Fluorine Content: Trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability compared to difluoromethyl (-CHF₂) or non-fluorinated analogs .

Amine Chain Length :

- Ethylamine derivatives (e.g., parent compound) offer longer chains for hydrogen bonding compared to methylamine analogs (e.g., CAS 1159813-38-3), improving interactions with hydrophilic receptor regions .

Salt Forms :

- Dihydrochloride salts (e.g., (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride) increase aqueous solubility but may require adjusted pH conditions for stability .

Eigenschaften

IUPAC Name |

1-[2-(trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.ClH/c1-5(12)6-2-3-13-7(4-6)8(9,10)11;/h2-5H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEISHWECZNEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.